15-Keto-17-phenyl trinor Prostaglandin F2alpha

Vue d'ensemble

Description

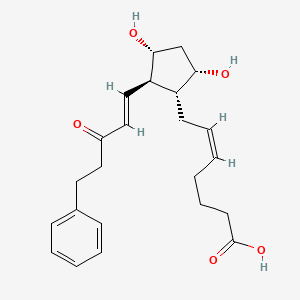

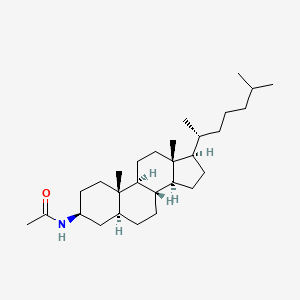

15-Keto-17-phenyl trinor Prostaglandin F2α is a keto derivative of an F-series prostaglandin and a potential metabolite of bimatoprost when administered to animals . It is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It has a molecular weight of 386.5 and a molecular formula of C23H30O5 .

Synthesis Analysis

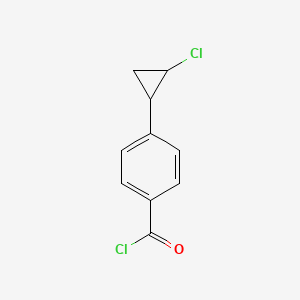

The synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α involves the oxidation of the C-15 hydroxyl group and amide hydrolysis of Bimatoprost . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .Molecular Structure Analysis

The molecular structure of 15-Keto-17-phenyl trinor Prostaglandin F2α is represented by the molecular formula C23H30O5 . It has a molecular weight of 386.5 .Chemical Reactions Analysis

15-Keto-17-phenyl trinor Prostaglandin F2α is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .Physical And Chemical Properties Analysis

15-Keto-17-phenyl trinor Prostaglandin F2α is a liquid at room temperature . It is typically formulated as a solution in methyl acetate . It should be stored at -20° C .Applications De Recherche Scientifique

Ophthalmology

15-Keto-17-phenyl trinor Prostaglandin F2alpha: is a metabolite of prostaglandin FP receptor agonists and has been studied for its effects on intraocular pressure (IOP). It is less potent than its parent compounds but can still produce a measurable decrease in IOP in animal models, which is crucial for the treatment of glaucoma and ocular hypertension .

Neuroscience

In neuroscience, prostaglandins and their metabolites play a role in brain function and eye health. The metabolism of prostaglandins like 15-Keto-17-phenyl trinor Prostaglandin F2alpha in the mammalian brain and eye suggests potential applications in neuroscientific research, particularly related to neuroinflammation and neuroprotection .

Lipid Biochemistry

As a keto derivative of an F-series prostaglandin, this compound is significant in lipid biochemistry research. It helps in understanding the biochemical pathways and functions of lipids in biological systems, including their roles in inflammation and metabolism .

Pharmacology

In pharmacological studies, 15-Keto-17-phenyl trinor Prostaglandin F2alpha and its analogs are used to explore the efficacy and safety of new drugs targeting prostaglandin receptors. These studies are essential for developing new therapeutic agents for various diseases .

Cyclooxygenase Pathway Research

This compound is involved in the cyclooxygenase (COX) pathway, which is pivotal in the production of pro-inflammatory prostaglandins. Research on its role can lead to a better understanding of inflammation and the development of anti-inflammatory drugs .

Toxicology & Xenobiotic Metabolism

The study of 15-Keto-17-phenyl trinor Prostaglandin F2alpha also extends to toxicology and xenobiotic metabolism, where it helps in assessing the metabolic stability and potential toxic effects of new prostaglandin analogs .

Mécanisme D'action

Target of Action

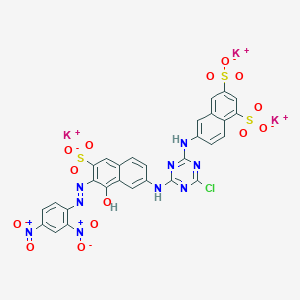

The primary target of 15-Keto-17-phenyl trinor Prostaglandin F2alpha is the prostaglandin F receptor (FP receptor) . This receptor is a member of the G protein-coupled receptor (GPCR) family and plays a crucial role in mediating the physiological effects of prostaglandins .

Mode of Action

15-Keto-17-phenyl trinor Prostaglandin F2alpha acts as an agonist of the FP receptor . Upon binding to the FP receptor, it triggers a series of intracellular events, including the mobilization of calcium in cells expressing the human receptors . This interaction results in various physiological changes, depending on the specific cell type and tissue context .

Biochemical Pathways

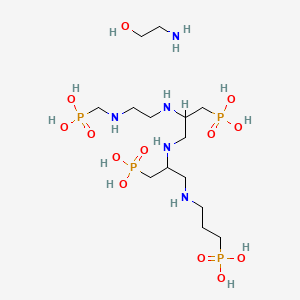

The compound is involved in the prostaglandin biosynthesis pathway . It is a metabolite of the prostaglandin FP receptor agonist 17-phenyl trinor PGF2α ethyl amide . It is formed from 17-phenyl trinor PGF2α ethyl amide by 15-prostaglandin dehydrogenase (15-PGDH) and amidases via a 15-keto-17-phenyl trinor PGF2α ethyl amide intermediate .

Pharmacokinetics

It is known that the compound is a potential metabolite of 17-phenyl trinor pgf2α ethyl amide when administered to animals .

Result of Action

The compound’s action results in a decrease in intraocular pressure . Although less potent than the parent compound, it can produce a small but measurable decrease (1 mm Hg) in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 μg/eye . It also acts as a miotic in the normal cat eye, causing an 8 mm reduction in pupillary diameter at 5 μg/eye .

Safety and Hazards

This material should be considered hazardous until information to the contrary becomes available . It is not intended for diagnostic or therapeutic use . It should not be ingested, swallowed, or inhaled, and should not come into contact with eyes, skin, or clothing . Thorough washing is recommended after handling .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEYLKRDELKWGI-RKJYIPPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-yl)-, exo- (9CI)](/img/no-structure.png)

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)